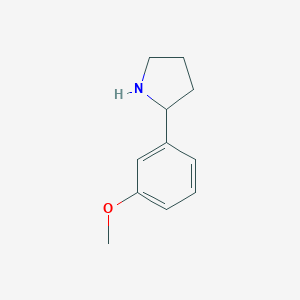
2-(3-Methoxyphenyl)pyrrolidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including those related to 2-(3-Methoxyphenyl)pyrrolidine, often involves multi-component reactions that yield a variety of heterocyclic compounds. For instance, Nguyen and Dai (2023) described the preparation of pyrrolidine-2,3-dione derivatives from a three-component reaction, highlighting the diverse synthetic routes available for constructing pyrrolidine-based compounds (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic methods. Mohammat et al. (2008) determined the crystal structure of a pyrrolidin-2-one compound, providing insights into the conformation and arrangement of molecules in the crystal lattice (Mohammat et al., 2008).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo a range of chemical reactions, reflecting their reactivity and chemical properties. For example, the synthesis and structural characterisation of beta-amino acid tethered to a pyrrolidin-2-one ring, as described by Menegazzo et al. (2006), showcases the potential for creating complex structures and the reactivity of pyrrolidine rings (Menegazzo et al., 2006).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting point, and boiling point, are influenced by the functional groups attached to the pyrrolidine ring. Detailed physical properties analysis requires experimental determination and is crucial for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of 2-(3-Methoxyphenyl)pyrrolidine, such as acidity, basicity, and reactivity towards various reagents, are shaped by the electronic effects of the methoxyphenyl group and the pyrrolidine ring. Studies like those conducted by Ghelfi et al. (2003) on the rearrangement of chlorinated pyrrolidin-2-ones to produce methoxylated derivatives demonstrate the chemical versatility of pyrrolidine compounds (Ghelfi et al., 2003).
Applications De Recherche Scientifique
Synthesis of Agrochemicals and Medicinal Compounds : A study demonstrated the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful adducts for preparing agrochemicals and medicinal compounds. This synthesis involves reacting N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide (Ghelfi et al., 2003).
Potential in Treating Inflammation and Analgesia : Another study highlighted the potential of N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one as a safe and effective alternative to indomethacin for treating inflammation and analgesia (Ikuta et al., 1987).
Fluorescent Probe for Zn(2+) : A novel small molecule fluorescent probe based on pyridine-pyridone scaffold, including this compound, effectively detects Zn(2+) (Hagimori et al., 2011).
Corrosion Inhibition : Pyridine derivatives, including this compound, have been shown to inhibit N80 steel corrosion in 15% HCl with significant efficiency (Ansari et al., 2015).
Potential Drug Target : Due to its unique molecular structure and acetyloxy substituents, this compound is considered a potential drug target (Pedroso et al., 2020).
Antiarrhythmic and Antihypertensive Effects : Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including this compound, show strong antiarrhythmic and antihypertensive effects, potentially due to their alpha-adrenolytic properties (Malawska et al., 2002).
Antimicrobial Activity : Novel pyrrolidine-3-carbonitrile derivatives demonstrate promising antimicrobial activity against various bacteria and fungi (El-Mansy et al., 2018).
Aphidicidal Activities : Pyridine derivatives, including this compound, exhibit moderate to strong aphidicidal activities (Bakhite et al., 2014).
Enantioselective Syntheses : Highly enantioselective syntheses of derivatives can be achieved, which is significant for pharmaceutical applications (Wu et al., 1996).
Crystal Structure Analysis : Various studies have focused on the unique crystal structure of this compound, which is significant for understanding its chemical behavior and potential applications in material science (Fatima et al., 2013; Mohammat et al., 2008; Nirmala et al., 2009).
Safety And Hazards
The safety data sheet for a similar compound, “3-(2-Methoxyphenyl)pyrrolidine hydrochloride”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKFYRMABWIOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394240 | |
| Record name | 2-(3-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)pyrrolidine | |
CAS RN |
103861-77-4 | |
| Record name | 2-(3-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

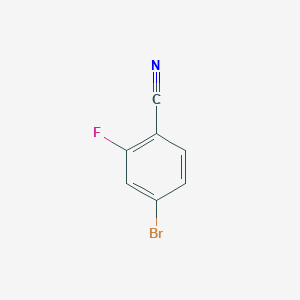
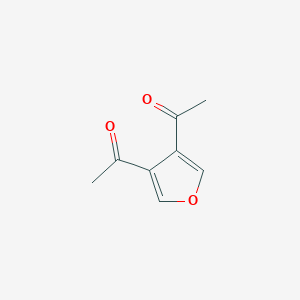
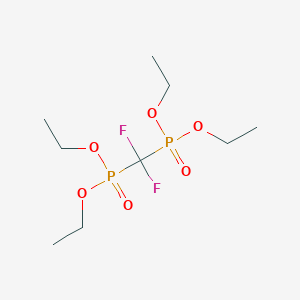
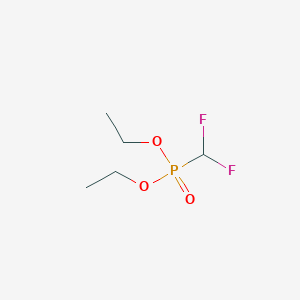
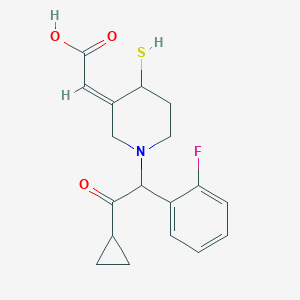
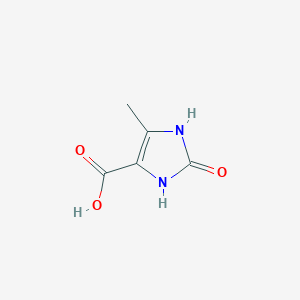
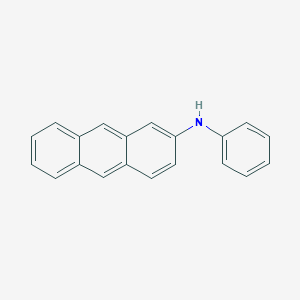
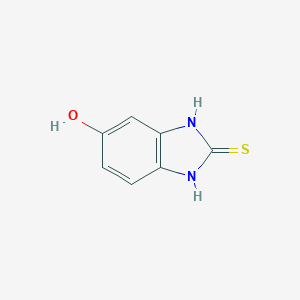
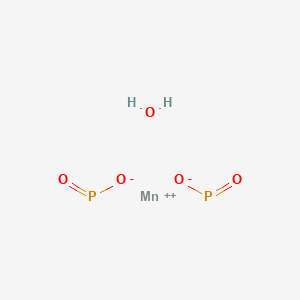
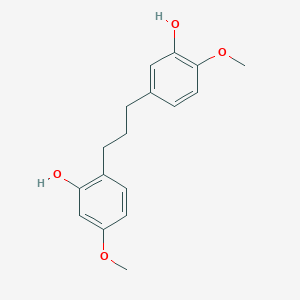
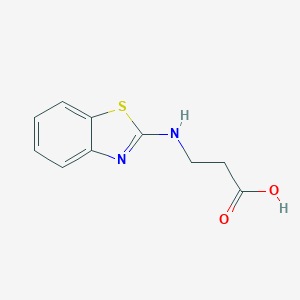
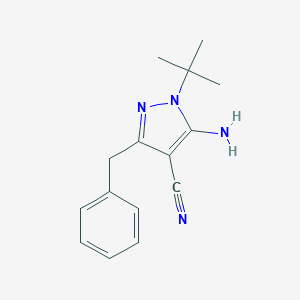
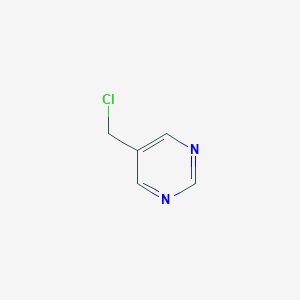
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)